6-Nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile
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Overview
Description
6-nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile is a member of carbazoles.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of carbazole derivatives like 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile involves Ru3(CO)12-catalyzed reductive carbonylation. This process, studied by Crotti et al. (1991), demonstrates the transformation of 2-nitrobiphenyl to carbazole and its derivatives under specific conditions, indicating the versatility of this compound in synthesis applications (Crotti, Cenini, Bassoli, Rindone, & Demartin, 1991).
Applications in Organic Electronics
- Deng et al. (2013) explored the use of carbazole derivatives in the fabrication of blue phosphorescent organic light-emitting diodes (PhOLEDs). Compounds related to 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile showed promise as bipolar host materials, exhibiting high efficiencies and slow efficiency roll-off, which is significant for organic electronics (Deng, Li, Wang, & Wu, 2013).
Photophysical Studies
- Ghosh et al. (2013) conducted a comprehensive photophysical characterization of similar carbazole derivatives. Their research provided insights into the behavior of these compounds in different solvents, contributing to a better understanding of their photophysical properties, which are crucial for developing advanced optical and electronic materials (Ghosh, Mitra, Saha, & Basu, 2013).
Anticancer Research
- Chaudhary and Chaudhary (2016) investigated the potential anticancer activity of 2,3,4,9-tetrahydro-1H-carbazole derivatives. Their study, focusing on the synthesis and evaluation of these compounds, highlighted the therapeutic potential of carbazole derivatives in cancer treatment (Chaudhary & Chaudhary, 2016).
Electrochemical Studies
- Electrochemical investigations of nitroaromatic compounds, including derivatives of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile, have been conducted to understand their interaction with substances like β-cyclodextrin. Silva et al. (2017) explored the electrochemical behavior of similar compounds, shedding light on their potential in pharmaceutical applications (Silva, Candido, Lins, Aquino, Mendonça, & Abreu, 2017).
properties
CAS RN |
371952-37-3 |
---|---|
Product Name |
6-Nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile |
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24g/mol |
IUPAC Name |
6-nitro-2,3,4,9-tetrahydro-1H-carbazole-1-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c14-7-8-2-1-3-10-11-6-9(16(17)18)4-5-12(11)15-13(8)10/h4-6,8,15H,1-3H2 |
InChI Key |
ZQXSMKCINAMFOJ-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])C#N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])C#N |
solubility |
20.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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